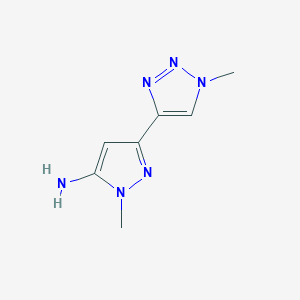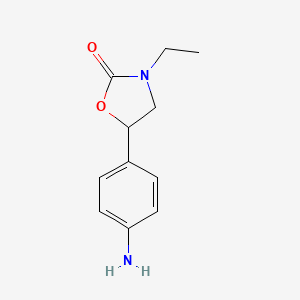![molecular formula C16H28O B13338751 6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclooctan]-2'-ol](/img/structure/B13338751.png)
6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclooctan]-2'-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclooctan]-2’-ol is a complex organic compound characterized by its unique spiro structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclooctan]-2’-ol typically involves the reaction of bicyclo[3.1.1]heptane derivatives with suitable reagents under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with a ketone precursor to form the desired spiro compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions are crucial in industrial settings to ensure efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclooctan]-2’-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclooctan]-2’-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiro structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of 6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclooctan]-2’-ol involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: Similar in structure but differs in functional groups.
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: Another related compound with a different substitution pattern.
Uniqueness
6,6-Dimethylspiro[bicyclo[311]heptane-2,1’-cyclooctan]-2’-ol is unique due to its spiro structure, which imparts distinct chemical and physical properties
特性
分子式 |
C16H28O |
|---|---|
分子量 |
236.39 g/mol |
IUPAC名 |
6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-cyclooctane]-1'-ol |
InChI |
InChI=1S/C16H28O/c1-15(2)12-8-10-16(13(15)11-12)9-6-4-3-5-7-14(16)17/h12-14,17H,3-11H2,1-2H3 |
InChIキー |
SOBNONREYRJUBD-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC3(C1C2)CCCCCCC3O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


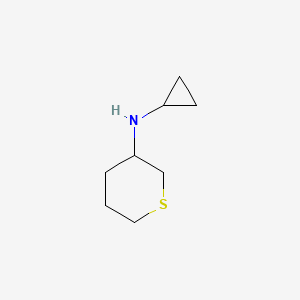

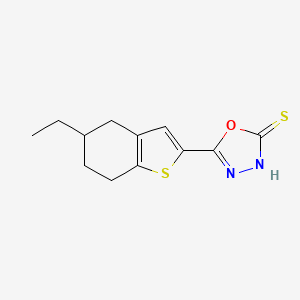
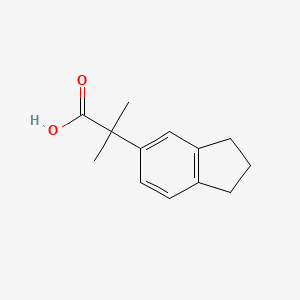
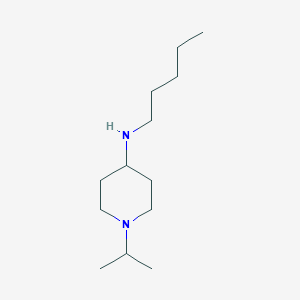
![2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13338703.png)
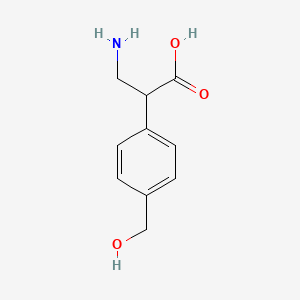
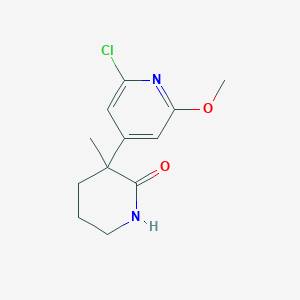
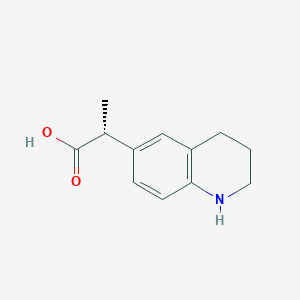
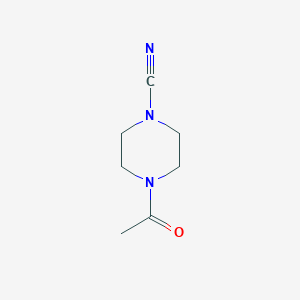
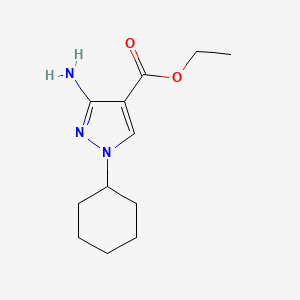
![(R)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B13338742.png)
